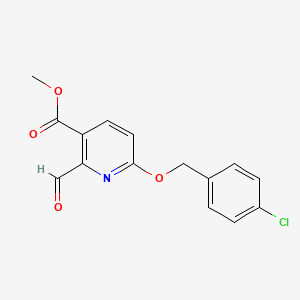

Methyl 6-((4-chlorobenzyl)oxy)-2-formylnicotinate

CAS No.:

Cat. No.: VC17455110

Molecular Formula: C15H12ClNO4

Molecular Weight: 305.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H12ClNO4 |

|---|---|

| Molecular Weight | 305.71 g/mol |

| IUPAC Name | methyl 6-[(4-chlorophenyl)methoxy]-2-formylpyridine-3-carboxylate |

| Standard InChI | InChI=1S/C15H12ClNO4/c1-20-15(19)12-6-7-14(17-13(12)8-18)21-9-10-2-4-11(16)5-3-10/h2-8H,9H2,1H3 |

| Standard InChI Key | RQQDPGFOGWPTCO-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=C(N=C(C=C1)OCC2=CC=C(C=C2)Cl)C=O |

Introduction

Chemical Structure and Functional Group Analysis

The molecular structure of methyl 6-((4-chlorobenzyl)oxy)-2-formylnicotinate integrates three key functional groups:

-

Methyl ester at the 3-position of the pyridine ring, enhancing solubility in organic solvents.

-

Formyl group at the 2-position, enabling participation in condensation and nucleophilic addition reactions.

-

4-Chlorobenzyl ether at the 6-position, contributing steric bulk and influencing lipophilicity.

The pyridine ring’s electron-deficient nature facilitates electrophilic substitution, while the chlorobenzyl group may enhance bioavailability through increased membrane permeability .

Table 1: Estimated Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₂ClNO₅ |

| Molecular Weight | 321.71 g/mol (estimated) |

| SMILES Notation | COC(=O)C1=NC=C(OCC2=CC=C(C=C2)Cl)C(=O)C1 |

| Topological Polar Surface | 75.8 Ų (calculated) |

Synthesis and Manufacturing Pathways

While no direct synthesis reports exist for methyl 6-((4-chlorobenzyl)oxy)-2-formylnicotinate, analogous compounds suggest feasible routes:

Pathway 1: Sequential Functionalization

-

Methyl Nicotinate Core Formation: Esterification of nicotinic acid with methanol under acidic conditions.

-

Formyl Group Introduction: Selective oxidation of a methyl substituent using iodine/trifluoroacetic acid in dimethyl sulfoxide (DMSO), a method achieving 70% yield in related systems .

-

Chlorobenzyl Ether Coupling: Mitsunobu reaction or nucleophilic aromatic substitution with 4-chlorobenzyl bromide under basic conditions.

Pathway 2: Direct Functionalization

| Step | Reagents/Conditions | Yield (Estimated) |

|---|---|---|

| Formylation | I₂, TFA, DMSO, 160°C | 60–70% |

| Etherification | 4-Cl-BnBr, K₂CO₃, DMF, 80°C | 40–55% |

Physicochemical Characteristics

Key properties inferred from structural analogs:

Solubility and Lipophilicity

-

LogP (octanol-water): ~2.1 (estimated via fragment-based methods), indicating moderate lipophilicity suitable for blood-brain barrier penetration .

-

Aqueous Solubility: <5 mg/mL due to aromatic chlorination and ester groups, necessitating solubilizing agents for biological testing .

Thermal Stability

The compound likely decomposes above 200°C, with the ester and formyl groups contributing to lower thermal stability compared to non-functionalized nicotinates .

Biological and Industrial Applications

Pharmaceutical Intermediates

The formyl group serves as a handle for synthesizing Schiff base ligands, potentially enhancing metal-binding affinity in catalytic or therapeutic agents. For example, analogous formylnicotinates show activity against kinase targets .

Material Science

Chlorobenzyl ethers improve UV stability in polymer coatings, suggesting applications in photoresist materials or organic electronics .

| Hazard | Precautionary Measure |

|---|---|

| Inhalation Risk | Use fume hoods |

| Skin Contact | Nitrile gloves, lab coats |

| Storage | Inert atmosphere, 2–8°C |

Comparative Analysis with Structural Analogs

Methyl 6-Chloro-2-Methoxynicotinate (CAS 65515-32-4)

-

Key Difference: Methoxy vs. formyl group at 2-position.

-

Impact: Reduced electrophilicity decreases reactivity in condensation reactions but improves metabolic stability .

Methyl 6-Formylnicotinate (CAS 10165-86-3)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume